N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By inhibiting these enzymes, it suppresses the biosynthesis of prostaglandins, which are lipid compounds produced by COX enzymes . This inhibition results in anti-inflammatory effects .
Biochemical Pathways
The compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and prostacyclin, which are involved in inflammation and pain signaling . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of these inflammatory mediators .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of COX enzymes leads to a decrease in the production of prostaglandins, thromboxanes, and prostacyclin . This results in reduced inflammation and pain signaling, providing anti-inflammatory effects . In vitro studies have shown that similar compounds can inhibit albumin denaturation, further supporting their anti-inflammatory activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of chlorine in the compound can alter its biological activity by changing the electrophilicity of carbon in the C-Cl bond . This facilitates its reaction with bionucleophiles such as DNA bases or a regulating protein through the displacement of chlorine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Continuous monitoring and quality control are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying functionalities.
Biology: In biological research, N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used as a lead compound in the development of new drugs targeting various diseases.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide
N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide
N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-4-ylmethyl)benzamide
Uniqueness: N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide stands out due to its specific substitution pattern on the benzothiazole ring and the pyridinylmethyl group. This unique structure contributes to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3OS/c21-16-5-3-6-17-18(16)24-20(27-17)25(12-15-4-1-2-11-23-15)19(26)13-7-9-14(22)10-8-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRBUIVPNNBXTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.